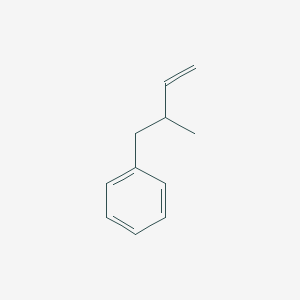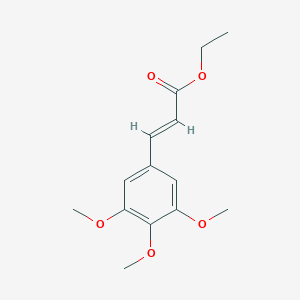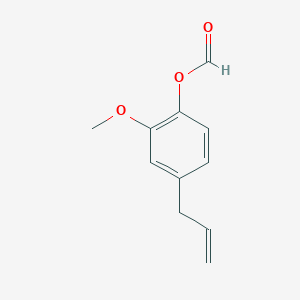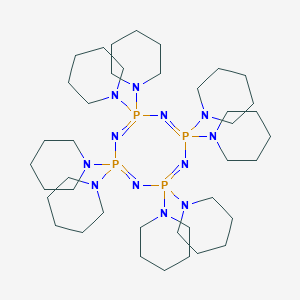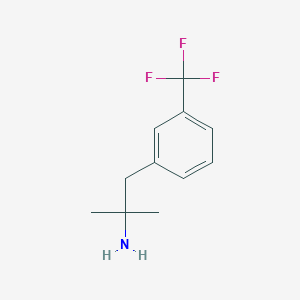
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as DMPEA. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
DMPEA has potential applications in various fields of scientific research. It has been studied for its potential use as a precursor in the synthesis of novel compounds with pharmaceutical properties. DMPEA has also been studied for its potential use in the synthesis of fluorescent dyes for imaging applications. Additionally, DMPEA has been studied for its potential use in the synthesis of polymers with unique properties.
Mécanisme D'action
DMPEA acts as a monoamine oxidase inhibitor (MAOI) in the human body. MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAOIs, DMPEA increases the concentration of these neurotransmitters in the brain. This can result in various physiological and psychological effects.
Effets Biochimiques Et Physiologiques
DMPEA has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia in mice. Additionally, DMPEA has been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those observed with other MAOIs.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. Additionally, DMPEA has been shown to have a high affinity for the MAO enzyme. However, DMPEA also has several limitations. It is unstable in the presence of air and moisture, which can make it difficult to handle. Additionally, DMPEA has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on DMPEA. One potential direction is the synthesis of novel compounds using DMPEA as a precursor. Additionally, DMPEA could be used in the synthesis of polymers with unique properties. There is also potential for DMPEA to be used in the development of novel imaging agents for medical applications. Further research is needed to fully understand the potential applications of DMPEA in these fields.
Propriétés
Numéro CAS |
1645-09-6 |
|---|---|
Nom du produit |
Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- |
Formule moléculaire |
C11H14F3N |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 |
Clé InChI |
CUEVAAQJHCRHJI-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
SMILES canonique |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N |
Autres numéros CAS |
1645-09-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

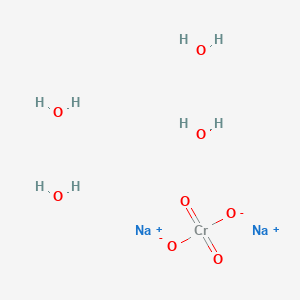
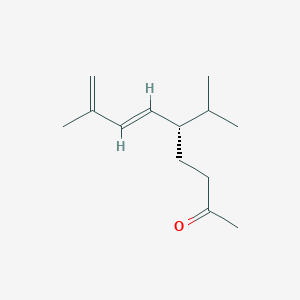
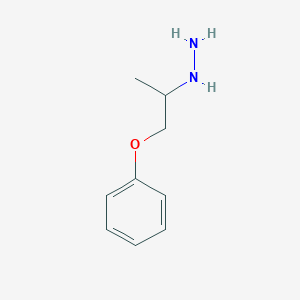
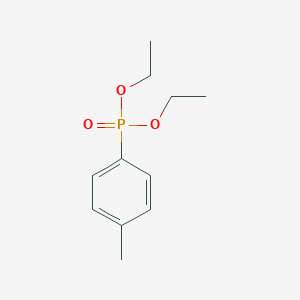
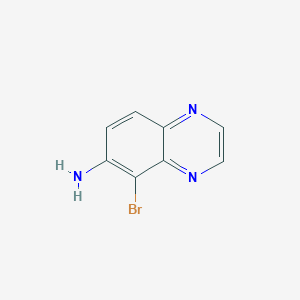
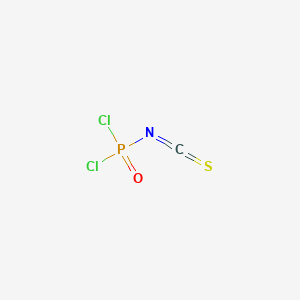
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
